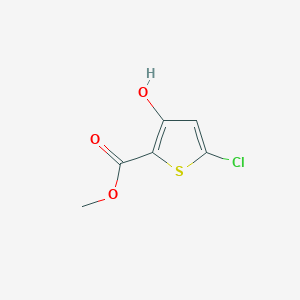

5-Chloro-3-hydroxythiophène-2-carboxylate de méthyle

Vue d'ensemble

Description

“Methyl 5-chloro-3-hydroxythiophene-2-carboxylate” is a chemical compound with the CAS Number: 953092-76-7 . It has a molecular weight of 193.63 . It appears as a white to brown powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8,11H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-hydroxythiophene-2-carboxylate” is a white to brown powder or crystals . It has a molecular weight of 193.63 and is slightly soluble in water .Applications De Recherche Scientifique

Synthèse de produits nitro

“5-Chloro-3-hydroxythiophène-2-carboxylate de méthyle” est utilisé comme réactif dans la synthèse de produits nitro où la réaction a lieu avec le thiophénol .

Activité antioxydante

Une étude a révélé que les dérivés de la thiophène-2-carboxamide substitués par des groupes hydroxyle, méthyle et amino en position 3 présentaient des propriétés antioxydantes . En particulier, le dérivé amino-thiophène-2-carboxamide a montré une activité d'inhibition significative .

Activité antibactérienne

La même étude a également révélé que ces dérivés présentent une activité antibactérienne contre deux bactéries Gram-positives pathogènes (Staphylococcus aureus et Bacillus subtilis) et deux bactéries Gram-négatives pathogènes (Escherichia coli et Pseudomonas aeruginosa) .

Docking moléculaire

Les dérivés de la thiophène-2-carboxamide ont été liés à cinq protéines différentes à l'aide d'outils de docking moléculaire . Cela permet de comprendre les interactions entre le résidu d'acide aminé de l'enzyme et les composés .

Nitration

La nitration du méthyl-3-hydroxythiophène-2-carboxylate fournit deux produits . Les structures révisées ont été confirmées à la fois par des migrations d'acyle de O à N et par la préparation des premiers exemples du système cyclique thiéno[3,4-b][1,4]oxazine à partir de dérivés de l'isomère 4-nitro .

Applications médicales

“this compound” est utilisé en médecine . Cependant, les applications spécifiques en médecine ne sont pas détaillées dans la source.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Analyse Biochimique

Biochemical Properties

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophenol in synthesizing nitro-products . The nature of these interactions often involves halogenation and subsequent reactions that lead to the formation of complex biochemical compounds .

Cellular Effects

The effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been noted for its impact on the stability and degradation of cellular components, which in turn affects cellular function .

Molecular Mechanism

At the molecular level, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s molecular mechanism involves interactions that alter the biochemical pathways within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it needs to be stored in a dark place and under an inert atmosphere to maintain its stability .

Dosage Effects in Animal Models

The effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. The compound’s dosage threshold is critical in determining its safe and effective use in research .

Metabolic Pathways

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells .

Transport and Distribution

The transport and distribution of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that determine its localization and accumulation in specific cellular compartments .

Subcellular Localization

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations influence the compound’s biochemical interactions and effects within cells .

Propriétés

IUPAC Name |

methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMWGXAXPBZMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716089 | |

| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953092-76-7 | |

| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

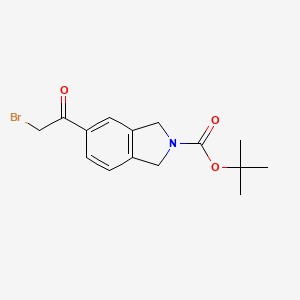

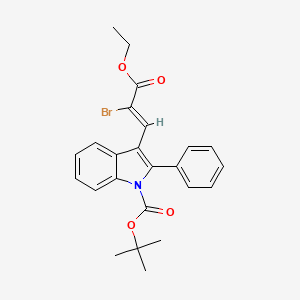

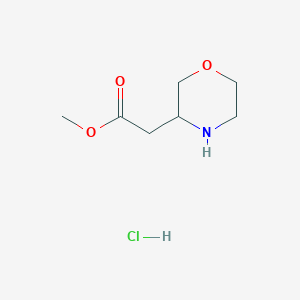

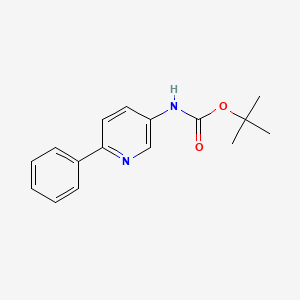

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-](/img/structure/B1505856.png)

![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)